tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701906
InChI: InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate

CAS No.:

Cat. No.: VC17701906

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate
Standard InChI InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
Standard InChI Key OVLGFLWVVVCDHQ-UHFFFAOYSA-N
Canonical SMILES CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol. Its IUPAC name, tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate, reflects three key structural elements:

  • Boc Protecting Group: The tert-butoxycarbonyl moiety shields the amine during multi-step syntheses.

  • Cyclopropane Ring: A strained three-membered carbon ring that enhances conformational rigidity.

  • Ketone Functionality: A reactive carbonyl group at the 1-position of the pentan-3-yl chain.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate
SMILESCCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C
InChI KeyOVLGFLWVVVCDHQ-UHFFFAOYSA-N

The cyclopropane ring induces angular strain (≈27 kcal/mol), which influences its reactivity, while the Boc group offers stability under basic conditions but cleaves under acidic environments.

Synthetic Strategies

Boc Protection of Amines

The Boc group is introduced via reaction of the parent amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., triethylamine or DMAP). For this compound, the amine precursor 1-cyclopropyl-1-oxopentan-3-amine reacts with (Boc)₂O in dichloromethane or THF at 0–25°C.

Cyclopropane Ring Formation

The cyclopropane moiety is typically synthesized via:

  • Simmons-Smith Reaction: Reaction of alkenes with diiodomethane and a zinc-copper couple.

  • Diazomethane Cycloaddition: Addition of diazomethane to α,β-unsaturated ketones.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, TEA, DCM, 0°C→RT75–85%
Cyclopropane FormationCH₂N₂, Cu(I), Et₂O, −10°C60–70%

Chemical Reactivity

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free amine and volatile byproducts (isobutylene, CO₂):

Boc-protected amineTFAAmine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes acid-catalyzed opening to form carbocations, which trap nucleophiles (e.g., water or alcohols):

CyclopropaneH+CarbocationH2OAlcohol derivative\text{Cyclopropane} \xrightarrow{\text{H}^+} \text{Carbocation} \xrightarrow{\text{H}_2\text{O}} \text{Alcohol derivative}

Ketone Reactivity

The ketone participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄), though steric hindrance from the cyclopropane may limit yields.

Applications in Research

Pharmaceutical Intermediates

The Boc group’s orthogonality makes this compound a versatile building block in peptidomimetics and protease inhibitors. For example, cyclopropane-containing analogs are explored in neuraminidase inhibitors for antiviral therapies.

Materials Science

The rigid cyclopropane scaffold is incorporated into polymers to enhance thermal stability. Polyamides derived from similar carbamates exhibit glass transition temperatures (Tg) exceeding 200°C.

Table 3: Comparative Properties of Carbamate Derivatives

CompoundTg (°C)LogPEnzymatic Stability
tert-Butyl N-(1-cyclopropyl...)2152.1High
Benzyl carbamate1801.8Moderate

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